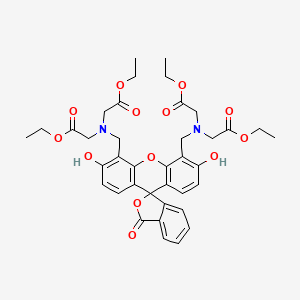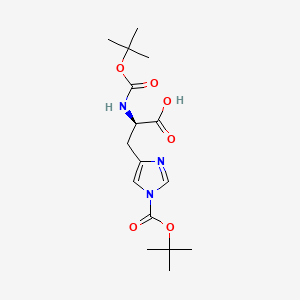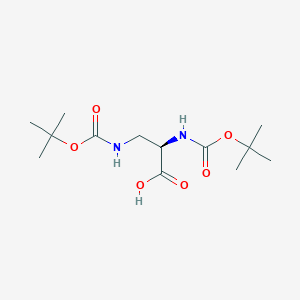
Tétraéthyl ester de calcéine
Vue d'ensemble
Description
Calcein tetraethyl ester is an intermediate in the synthesis of the fluorescent probe calcein AM.
Applications De Recherche Scientifique
Test de viabilité cellulaire
Le tétraéthyl ester de calcéine est un colorant fluorescent qui peut être transporté à travers la membrane cellulaire dans les cellules vivantes {svg_1}. Cette propriété le rend utile pour tester la viabilité cellulaire {svg_2}. Il est non fluorescent et hydrophobe, ce qui lui permet de pénétrer facilement les cellules vivantes intactes {svg_3}. Les estérases intracellulaires hydrolysent ensuite le calcéine-AM pour produire de la calcéine, un composé hydrophile et fortement fluorescent qui est bien retenu {svg_4}.
Marquage cellulaire à court terme
En plus de tester la viabilité cellulaire, le this compound est également utilisé pour le marquage à court terme des cellules {svg_5}. La fluorescence de la calcéine peut être utilisée pour suivre le mouvement et le comportement des cellules sur une courte période de temps {svg_6}.
Études d'électroporation
Le this compound a été utilisé dans des études portant sur le processus d'électroporation {svg_7}. L'électroporation implique l'utilisation d'un champ électrique pulsé (PEF) pour créer des pores dans la membrane cellulaire {svg_8}. L'efficacité d'extraction de la calcéine et la viabilité cellulaire peuvent être évaluées en fonction des paramètres du PEF {svg_9}.
Cytométrie en flux
Les propriétés fluorescentes de la calcéine la rendent utile en cytométrie en flux, une technique utilisée pour mesurer les caractéristiques physiques et chimiques des cellules {svg_10}. La calcéine peut être utilisée comme marqueur fluorescent pour identifier et trier les cellules en fonction de leurs caractéristiques {svg_11}.
Synthèse de sondes fluorescentes
Le this compound est un intermédiaire dans la synthèse de la sonde fluorescente calcéine AM {svg_12} {svg_13}. Ces sondes sont utilisées dans diverses applications de recherche biologique, notamment le marquage cellulaire, le test de viabilité cellulaire et la cytométrie en flux {svg_14} {svg_15}.
Étude de la perméabilité de la membrane cellulaire
La capacité du this compound à pénétrer les membranes cellulaires et sa rétention subséquente dans les cellules après hydrolyse en font un outil utile pour étudier la perméabilité de la membrane cellulaire {svg_16}. Les changements de fluorescence de la calcéine peuvent indiquer des changements de perméabilité de la membrane {svg_17}.
Mécanisme D'action
Target of Action
Calcein tetraethyl ester is primarily used as a fluorescent dye in biological studies . Its primary targets are living cells, specifically their cellular membranes . The compound’s ability to penetrate these membranes makes it valuable for assessing cell viability .
Mode of Action
The mode of action of Calcein tetraethyl ester involves its transportation through the cellular membrane into live cells . Once inside the cell, it is acted upon by nonspecific esterases present within healthy, live cells . This interaction results in the conversion of the non-fluorescent Calcein tetraethyl ester into a fluorescent form .
Biochemical Pathways
Its transformation into a fluorescent form inside the cell indicates that it interacts with esterases, enzymes that hydrolyze ester bonds . This interaction and subsequent fluorescence can be used to assess cell viability, indicating the compound’s involvement in cellular metabolic processes.
Pharmacokinetics
Its ability to penetrate cellular membranes suggests it is readily absorbed by cells . Its transformation into a fluorescent form inside cells indicates metabolic activity
Result of Action
The primary result of Calcein tetraethyl ester’s action is the generation of a fluorescent signal within live cells . This fluorescence is used to assess cell viability, providing a visual indication of living cells . It can also be used for short-term labeling of cells .
Analyse Biochimique
Biochemical Properties
Calcein tetraethyl ester plays a significant role in biochemical reactions, primarily due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with intracellular esterases, which hydrolyze calcein tetraethyl ester to produce calcein, a fluorescent compound that is retained within the cell . This interaction is crucial for the compound’s function as a cell viability indicator, as the fluorescence intensity correlates with the presence of active esterases and, consequently, viable cells .
Cellular Effects
Calcein tetraethyl ester influences various cellular processes. It is used to measure cell viability, as the hydrolyzed product, calcein, accumulates in live cells and emits fluorescence. This compound also affects cell signaling pathways and gene expression by serving as a marker for cell health and metabolic activity . Additionally, calcein tetraethyl ester can be used to monitor changes in cell volume and membrane permeability, providing insights into cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of calcein tetraethyl ester involves its hydrolysis by intracellular esterases to produce calcein. This reaction occurs within the cytoplasm, where calcein binds to various biomolecules, including calcium ions, which enhances its fluorescence . The binding interactions with calcium ions and other intracellular components are essential for the compound’s function as a fluorescent marker. Additionally, calcein tetraethyl ester can influence enzyme activity by acting as a substrate for esterases, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcein tetraethyl ester can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Over time, the fluorescence intensity of calcein may decrease, affecting its reliability as a cell viability marker. Long-term studies have shown that calcein tetraethyl ester can have sustained effects on cellular function, with minimal toxicity observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of calcein tetraethyl ester vary with different dosages in animal models. At low doses, the compound effectively labels live cells without causing significant toxicity . At higher doses, calcein tetraethyl ester can induce cytotoxic effects, including cell membrane disruption and apoptosis . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Calcein tetraethyl ester is involved in metabolic pathways related to its hydrolysis by intracellular esterases. The hydrolyzed product, calcein, participates in cellular processes by binding to calcium ions and other intracellular components . This interaction can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and function .
Transport and Distribution
Calcein tetraethyl ester is transported and distributed within cells and tissues through passive diffusion across cellular membranes . Once inside the cell, the compound is hydrolyzed by esterases, and the resulting calcein is retained within the cytoplasm . This distribution pattern is crucial for its function as a cell viability marker, as it ensures that the fluorescence signal is localized within live cells .
Subcellular Localization
The subcellular localization of calcein tetraethyl ester is primarily within the cytoplasm, where it is hydrolyzed to produce calcein . The resulting calcein can bind to various intracellular components, including calcium ions, which enhances its fluorescence . This localization is essential for its function as a fluorescent marker, as it ensures that the fluorescence signal accurately reflects cellular viability and metabolic activity .
Propriétés
IUPAC Name |
ethyl 2-[[5'-[[bis(2-ethoxy-2-oxoethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(2-ethoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O13/c1-5-48-31(43)19-39(20-32(44)49-6-2)17-24-29(41)15-13-27-35(24)52-36-25(18-40(21-33(45)50-7-3)22-34(46)51-8-4)30(42)16-14-28(36)38(27)26-12-10-9-11-23(26)37(47)53-38/h9-16,41-42H,5-8,17-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKMLDYACNCHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCC)CC(=O)OCC)O)O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















